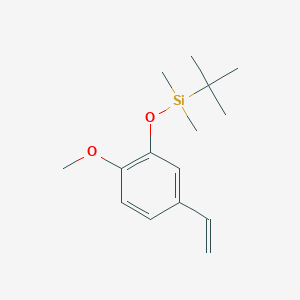
Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl- is a chemical compound with the molecular formula C15H24O2Si . This compound is known for its unique structure, which includes a silane group bonded to a phenoxy group with additional substituents. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl- typically involves the reaction of appropriate silane precursors with phenoxy derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenoxy group can undergo substitution reactions with different nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, including drug delivery and biomaterials.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeted drug delivery systems.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl- involves its interaction with molecular targets through its silane and phenoxy groups. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl- can be compared with other silane compounds such as:
Trimethylsilane: A simpler silane compound with three methyl groups.
Phenylsilane: Contains a phenyl group instead of the phenoxy group.
Dimethylphenylsilane: Similar structure but with different substituents.
The uniqueness of Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl- lies in its combination of silane and phenoxy groups, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
831222-65-2 |
|---|---|
Molecular Formula |
C15H24O2Si |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
tert-butyl-(5-ethenyl-2-methoxyphenoxy)-dimethylsilane |
InChI |
InChI=1S/C15H24O2Si/c1-8-12-9-10-13(16-5)14(11-12)17-18(6,7)15(2,3)4/h8-11H,1H2,2-7H3 |
InChI Key |
ZNSXIENFHWTMHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]-](/img/structure/B13450860.png)

![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)
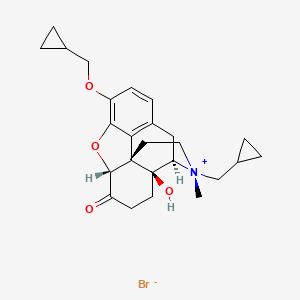
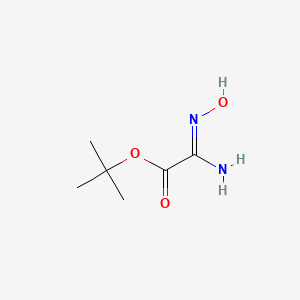

![N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide](/img/structure/B13450899.png)
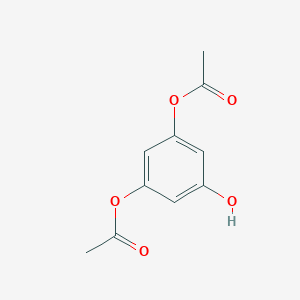


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)
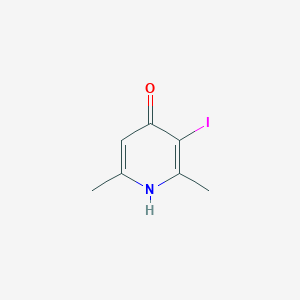
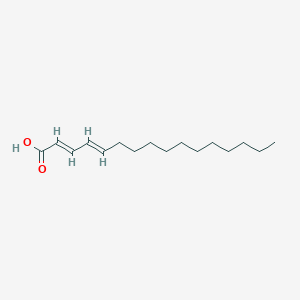
![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)
